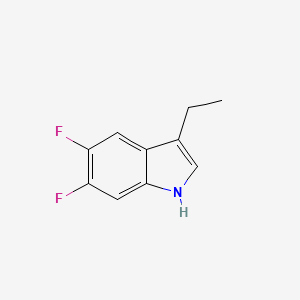
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzoimidazole ring, which is known for its biological activity, and a propionic acid moiety, which enhances its reactivity and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride typically involves the following steps:
Formation of the Benzoimidazole Ring: The initial step involves the condensation of o-phenylenediamine with isopropyl carboxylic acid under acidic conditions to form the benzoimidazole ring.
Alkylation: The benzoimidazole intermediate is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 2-position.
Formation of Propionic Acid Moiety:
Hydrochloride Formation: The free acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the condensation and alkylation steps to ensure precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for the Friedel-Crafts acylation to enhance efficiency and yield.
Purification: The final product is purified using crystallization or chromatography techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzoimidazoles.
科学的研究の応用
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biochemical pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride
- (2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride
Uniqueness
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride stands out due to its unique combination of a benzoimidazole ring and a propionic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H19ClN2O2 |
|---|---|
分子量 |
282.76 g/mol |
IUPAC名 |
2-methyl-3-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-9(2)13-15-11-6-4-5-7-12(11)16(13)8-10(3)14(17)18;/h4-7,9-10H,8H2,1-3H3,(H,17,18);1H |
InChIキー |
RDYMXISVHORKLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(C)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Chloro-3-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13707324.png)



![8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B13707349.png)


